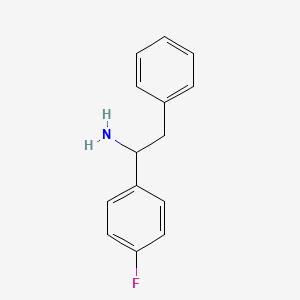

1-(4-Fluorophenyl)-2-phenylethan-1-amine

Description

Properties

Molecular Formula |

C14H14FN |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-phenylethanamine |

InChI |

InChI=1S/C14H14FN/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14H,10,16H2 |

InChI Key |

LYNHBBICXLUZHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation to Form 1-(4-Fluorophenyl)-2-phenylethanone

- Reaction: Fluorobenzene undergoes Friedel-Crafts acylation with phenyl acetyl chloride.

- Catalysts: Lewis acids such as ferric chloride (FeCl3), antimony pentachloride (SbCl5), boron trifluoride (BF3), titanium tetrachloride (TiCl4), or zinc chloride (ZnCl2) are used.

- Solvents: Typically performed in halogenated hydrocarbons like methylene chloride or sometimes solvent-free.

- Conditions: Temperature ranges from −20 °C to 50 °C, preferably −10 °C to 0 °C, for 6–12 hours.

- Monitoring: Reaction progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

This step yields 1-(4-fluorophenyl)-2-phenylethanone in high purity, which can be further purified by crystallization from n-hexane.

| Solvent | Reaction Temp (°C) | Reaction Time (hrs) | Purity of 1-(4-fluorophenyl)-2-phenylethanone (%) | Yield (%) |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | 25-30 | 6 | 99.40 | 32.0 |

| 1,2-Dimethoxyethane (DME) | 25-30 | 3 | 99.62 | 36.9 |

| Methylene chloride (MDC) | 25-30 | 20 | 98.3 | 21.1 |

| Ethyl acetate (EtAc) | 25-30 | 6 | 99.44 | 49.3 |

| Acetone | 25-30 | 3 | 99.47 | 73.8 |

| Methyl ethyl ketone (MEK) | 25-30 | 3 | 99.70 | 68.0 |

| Isopropyl alcohol (IPA) | 25-30 | 7 | 99.43 | 73.2 |

Table 1: Effect of solvent on purity and yield of 1-(4-fluorophenyl)-2-phenylethanone (HPLC area % and yield data)

Halogenation of 1-(4-Fluorophenyl)-2-phenylethanone

- Reaction: Halogenation (typically chlorination) of the ketone to form 2-chloro-1-(4-fluorophenyl)-2-phenylethanone.

- Solvent: Methylene chloride.

- Workup: The reaction mixture is washed with aqueous sodium bicarbonate and sodium chloride solutions, dried over sodium sulfate, and solvent is removed by distillation.

- Product: Pale yellow liquid of 2-chloro-1-(4-fluorophenyl)-2-phenylethanone.

Nucleophilic Substitution to Form 1-(4-Fluorophenyl)-2-phenylethan-1-amine

- Nucleophile: 4-methyl-3-oxo-N-phenyl pentanamide or other amine sources.

- Base: Potassium carbonate.

- Solvent: Acetone.

- Conditions: Reflux at 55-60 °C for 7-8 hours.

- Isolation: Filtration to remove inorganic salts, concentration under vacuum, recrystallization from isopropyl alcohol.

- Yield: Approximately 74% isolated yield of the product.

This step involves nucleophilic substitution on the halogenated ketone intermediate, followed by reduction or amination to yield the target amine.

Alternative Synthetic Approaches

Umpolung Functionalization of Ketones

A modern approach involves umpolung (polarity inversion) functionalization of ketones using hypervalent iodine reagents and boron trifluoride etherate to generate enolonium species, which can then be reacted with nucleophiles to form α-functionalized ketones. This method can be adapted to synthesize α-amino ketones, precursors to 1-(4-fluorophenyl)-2-phenylethan-1-amine.

Reductive Amination

Reductive amination of 1-(4-fluorophenyl)-2-phenylethanone with ammonia or amine sources in the presence of reducing agents (e.g., Pd/C hydrogenation) is a common route to the amine. This method is widely used in medicinal chemistry for the synthesis of substituted phenylethanamines.

Characterization Data

- 1H NMR (400 MHz, CDCl3): Methine protons at 5.3 ppm (2H, singlet), aromatic protons between 7.0-8.0 ppm (multiplet).

- IR Spectroscopy: Carbonyl stretching around 1724 cm⁻¹, aromatic C=C stretching near 1596 cm⁻¹, and C–F stretching around 1154 cm⁻¹.

- Mass Spectrometry: Confirms molecular weight consistent with 1-(4-fluorophenyl)-2-phenylethan-1-amine.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (hrs) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Fluorobenzene + Phenyl acetyl chloride + Lewis acid (FeCl3, BF3, etc.) | Methylene chloride or others | −10 to 0 | 6-12 | 21-74 | Purified by crystallization |

| Halogenation | Chlorination of ketone | Methylene chloride | Room temp | - | - | Washed with bicarbonate/salt |

| Nucleophilic substitution | 2-chloro ketone + 4-methyl-3-oxo-N-phenyl pentanamide + K2CO3 | Acetone | 55-60 | 7-8 | ~74 | Reflux, filtration, recrystallization |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Oxidation: 1-(4-Fluorophenyl)-2-phenylethanone.

Reduction: 1-(4-Fluorophenyl)-2-phenylethanol.

Substitution: Various substituted phenylethylamines depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-phenylethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-phenylethan-1-amine involves its interaction with various molecular targets. It is believed to modulate neurotransmitter systems by acting as a ligand for specific receptors. The compound may also influence intracellular signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations :

Halogen Substitution: 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride (): Replacing the 4-fluorophenyl group with a dichlorophenyl moiety increases steric bulk and alters electronic properties. Chlorine’s higher electronegativity and larger atomic radius may reduce bioavailability compared to fluorine . This compound also includes a chiral phenylethyl group, which may enhance enantioselective interactions .

Alkyl vs. This structural rigidity could reduce interaction with planar binding sites compared to the linear phenylethyl chain in the target compound . 2-(4-Ethylphenyl)-2-fluoroethan-1-amine (): The ethyl group on the aromatic ring enhances lipophilicity, while the fluorine at the β-position creates a unique electronic environment. This positional isomerism may affect metabolic pathways and receptor selectivity .

Data Table: Comparative Analysis of Structural Analogues

Biological Activity

1-(4-Fluorophenyl)-2-phenylethan-1-amine, also referred to as 1-(4-fluorophenyl)-2-phenylethanamine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and interactions with various biological systems.

- Molecular Formula : C14H15FN

- Molecular Weight : 251.72 g/mol

The compound features a fluorinated phenyl ring linked to a phenylethanamine structure, which enhances its binding affinity for specific biological targets, particularly neurotransmitter receptors.

Research indicates that 1-(4-Fluorophenyl)-2-phenylethan-1-amine interacts with neurotransmitter receptors, potentially acting as an agonist or antagonist. This modulation of receptor activity can influence various physiological pathways, making it a candidate for therapeutic applications in neurological disorders. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and selectivity for certain receptors.

Neurotransmitter Interactions

The compound has been studied for its effects on neurotransmitter systems, particularly:

- Dopamine Receptors : It may exhibit inhibitory effects on dopamine transporters, which could have implications for treating conditions like psychostimulant abuse .

- Serotonin Receptors : Its interaction with serotonin receptors suggests potential applications in mood disorders.

Case Studies and Research Findings

-

In Vitro Studies :

- In studies evaluating the compound's efficacy against human breast cancer cells, it exhibited moderate to significant activity with an IC50 value comparable to established treatments .

- The compound's ability to inhibit PARP1 catalytic activity was assessed in MCF-7 cells, showing promising results in enhancing apoptosis and DNA damage response pathways .

- Synthesis and Derivatives :

Comparative Analysis with Similar Compounds

The following table highlights structural analogs of 1-(4-Fluorophenyl)-2-phenylethan-1-amine and their characteristics:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine | Structure | Unique halogen combination; used in organic synthesis |

| Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate | Structure | Known for anti-inflammatory properties |

| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | Structure | Utilized in organic synthesis; similar structure but different functional groups |

This comparison illustrates the versatility of 1-(4-Fluorophenyl)-2-phenylethan-1-amine within its chemical class due to its specific combination of functional groups and potential applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.